1-cyclopropyl-3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
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Overview
Description
N-CYCLOPROPYL-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a fluorobenzyl moiety, and a pyrazolyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using a suitable cyclopropylating agent.
Thiourea Formation: The final step involves the reaction of the intermediate compound with thiourea under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of N-CYCLOPROPYL-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-CYCLOPROPYL-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOPROPYL-N’-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA
- N-CYCLOPROPYL-N’-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA
Uniqueness
N-CYCLOPROPYL-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is unique due to the specific positioning of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinctiveness, potentially affecting its stability and interactions with other molecules.
Properties
Molecular Formula |
C14H15FN4S |
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Molecular Weight |
290.36 g/mol |
IUPAC Name |
1-cyclopropyl-3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]thiourea |
InChI |
InChI=1S/C14H15FN4S/c15-11-3-1-2-10(6-11)8-19-9-13(7-16-19)18-14(20)17-12-4-5-12/h1-3,6-7,9,12H,4-5,8H2,(H2,17,18,20) |
InChI Key |
CJHBYGBYHRKPCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=S)NC2=CN(N=C2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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